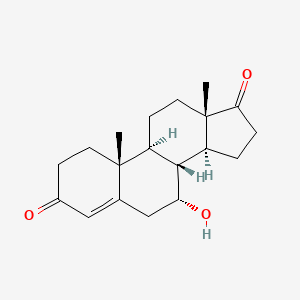

7alpha-Hydroxyandrost-4-ene-3,17-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62-84-0 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15+,17-,18-,19-/m0/s1 |

InChI Key |

LFWLQMQUJQUZBD-TYHLISGHSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=CC(=O)CC[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O |

Other CAS No. |

62-84-0 |

physical_description |

Solid |

Synonyms |

7 alpha-hydroxy-4-androstene-3,17-dione 7-hydroxy-4-androstene-3,17-dione |

Origin of Product |

United States |

Biosynthetic Pathways and Endogenous Formation of 7alpha Hydroxyandrost 4 Ene 3,17 Dione

Position within the Steroid Hormone Biosynthesis Cascade

7alpha-Hydroxyandrost-4-ene-3,17-dione is not a primary hormone in the main steroidogenic pathway but rather a downstream metabolite. It is classified as an androgen derivative, specifically a 7-hydroxylated version of androst-4-ene-3,17-dione. hmdb.ca The introduction of a hydroxyl group at the 7-alpha position represents a metabolic step that can alter the biological activity of the parent steroid. nih.govdiva-portal.org This hydroxylation is a critical reaction in the metabolism of various steroids, including the neurosteroids pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA). nih.gov The formation of 7alpha-hydroxylated steroids is considered a pathway for the inactivation and subsequent elimination of steroid hormones. nih.govdiva-portal.org The enzyme CYP7B1, a steroid 7alpha-hydroxylase, plays a crucial role in this process, and its activity can influence the cellular levels of sex hormones and their precursors. diva-portal.org

Precursor Substrates and Metabolic Routes

The formation of this compound primarily involves the metabolism of two key androgenic precursors: dehydroepiandrosterone (DHEA) and androst-4-ene-3,17-dione (also known as androstenedione).

Dehydroepiandrosterone (DHEA) is a C19 steroid that serves as a central intermediate in the biosynthesis of androgens and estrogens. wikipedia.org The conversion of DHEA to this compound involves a multi-step process. First, DHEA undergoes 7alpha-hydroxylation to form 7alpha-hydroxy-DHEA. nih.govnih.gov This reaction is catalyzed by the cytochrome P450 enzyme CYP7B1. nih.govnih.gov Subsequently, 7alpha-hydroxy-DHEA can be converted to this compound. This conversion involves the action of 3β-hydroxysteroid dehydrogenase (3β-HSD), which oxidizes the 3-hydroxyl group and isomerizes the double bond from Δ5 to Δ4.

Research has shown that various microorganisms are also capable of performing this transformation. For instance, the filamentous fungus Backusella lamprospora can selectively hydroxylate DHEA at the 7alpha-position to produce 7alpha-hydroxy-DHEA with high yields. nih.gov Fungi such as Gibberella sp. and Absidia coerulea have also been shown to produce 7α-hydroxy-DHEA from DHEA. mdpi.com

Androst-4-ene-3,17-dione, a direct precursor to testosterone (B1683101) and estrone, can also be a substrate for the formation of this compound. wikipedia.orgcaymanchem.com This conversion is a direct hydroxylation reaction at the 7alpha position of the androstenedione (B190577) molecule. This metabolic step has been observed in various biological systems, including microbial transformations. For example, some fungal species have demonstrated the ability to hydroxylate androst-4-ene-3,17-dione at the C7 position. mdpi.com While the direct endogenous enzymatic pathway in humans from androstenedione is less characterized than the DHEA pathway, the existence of 7alpha-hydroxylating enzymes suggests its plausibility. The chemical synthesis of this compound has been achieved from androsta-4,6-diene-3,17-dione, which is then converted to a 6alpha, 7alpha-epoxy derivative and subsequently reduced. nih.gov

Enzymatic Systems Governing 7alpha-Hydroxylation and Oxidation

The biosynthesis of this compound is dependent on specific families of enzymes that catalyze hydroxylation and oxidation reactions.

The key enzymes responsible for the 7alpha-hydroxylation of steroids are members of the cytochrome P450 (CYP) superfamily. wikipedia.org

CYP7B1 (Oxysterol 7-alpha-hydroxylase): This enzyme is a critical catalyst in the 7alpha-hydroxylation of DHEA and pregnenolone. nih.govnih.gov It is expressed in various tissues, including the liver, brain, and prostate. nih.gov The action of CYP7B1 is a primary route for the metabolism of neurosteroids and is also involved in an alternative bile acid synthesis pathway. nih.govmdpi.comnih.gov Studies have shown that CYP7B1-mediated hydroxylation can lead to a loss of the biological action of the parent steroid. diva-portal.org

Other Cytochrome P450 Enzymes: While CYP7B1 is a major player, other P450 enzymes can also hydroxylate steroids at various positions, although not always at the 7alpha-position. For example, CYP7A1 is the rate-limiting enzyme for bile acid synthesis via cholesterol 7alpha-hydroxylation. wikipedia.orgnih.gov Microbial P450s, such as CYP106A2 from Bacillus megaterium, have been shown to hydroxylate DHEA, primarily at the 7beta-position, but this highlights the diversity of steroid hydroxylases. psu.edu

The following table summarizes the key enzymes and their roles in the formation of this compound and related compounds.

| Enzyme | Substrate(s) | Product(s) | Primary Function in this Context |

|---|---|---|---|

| CYP7B1 | Dehydroepiandrosterone (DHEA), Pregnenolone | 7alpha-hydroxy-DHEA, 7alpha-hydroxypregnenolone | Catalyzes the initial 7alpha-hydroxylation of DHEA. nih.govnih.gov |

| 3β-Hydroxysteroid dehydrogenase (3β-HSD) | 7alpha-hydroxy-DHEA | This compound | Oxidizes the 3-hydroxyl group and isomerizes the double bond. |

| 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 7alpha-hydroxy-DHEA, 7beta-hydroxy-DHEA | 7-oxo-DHEA | Interconverts 7alpha- and 7beta-hydroxy-DHEA. nih.gov |

The biosynthesis of this compound involves critical oxidative steps. The initial 7alpha-hydroxylation is an oxidation reaction catalyzed by a monooxygenase, which incorporates one atom of molecular oxygen into the steroid substrate. wikipedia.org Furthermore, the conversion of the 3-hydroxyl group of 7alpha-hydroxy-DHEA to a 3-keto group is an oxidation reaction catalyzed by 3β-HSD. This enzyme utilizes NAD+ as a cofactor to accept the hydride ion from the steroid substrate. These oxidative transformations are essential for modifying the structure and, consequently, the biological properties of the steroid molecules.

Microbial Biotransformation of Steroids to 7alpha Hydroxyandrost 4 Ene 3,17 Dione

Discovery and Characterization of Novel Biocatalysts

The search for efficient and specific biocatalysts for steroid modification has led to the identification of numerous microorganisms capable of introducing a hydroxyl group at the 7α-position of the steroid nucleus. This hydroxylation is a key step in the synthesis of various pharmaceutically important steroid intermediates.

Fungal Strains Exhibiting Hydroxylating Activity

A diverse array of filamentous fungi has been identified for their ability to transform androst-4-ene-3,17-dione (AD) and related steroids into their 7α-hydroxylated counterparts. These fungi possess sophisticated enzymatic systems, primarily cytochrome P450 monooxygenases, that catalyze this specific reaction.

Aspergillus niger : Certain strains of Aspergillus niger have demonstrated the ability to hydroxylate steroid substrates. researchgate.net For instance, the biotransformation of dehydroepiandrosterone (B1670201) (DHEA) by Aspergillus niger can result in a 7α-hydroxy derivative, which is subsequently converted to 7α-hydroxyandrost-4-ene-3,17-dione. researchgate.net Other Aspergillus species, like A. awamori, are known to primarily produce 11α-hydroxyandrost-4-ene-3,17-dione, showcasing the species- and strain-dependent diversity in hydroxylation positions. nih.gov

Isaria fumosorosea : This entomopathogenic fungus is a notable biocatalyst, converting androstenedione (B190577) (AD) into a single primary product, 7α-hydroxyandrost-4-ene-3,17-dione (7α-OH-AD), often in high yield. researchgate.net

Neurospora crassa : The filamentous fungus Neurospora crassa metabolizes AD into several products, including 7α-hydroxyandrost-4-ene-3,17-dione. nih.gov Its metabolic activity also yields other hydroxylated derivatives at positions C-6β, C-9α, and C-14α. nih.gov

Curvularia lunata : This fungus is known for its versatile steroid transformation capabilities. researchgate.netnih.gov When incubated with AD, it can produce a range of oxidized and reduced metabolites. researchgate.net

Beauveria bassiana : While this fungus is a highly efficient biocatalyst for 11α-hydroxylation of AD, some studies have noted the formation of a minor amount of a 7α-hydroxylation product when using dehydroepiandrosterone as the substrate. nih.govresearchgate.net

Mortierella isabellina : Known for its hydroxylating capabilities, M. isabellina can catalyze the 7α-hydroxylation of steroids like dehydroepiandrosterone. researchgate.net

Gibberella sp. : Species within the Gibberella genus, such as G. fujikuroi, possess enzymes capable of 7α-hydroxylation, although their activity is often studied on different substrates like kaurane-type diterpenes. nih.govnih.gov

Absidia coerulea : This fungus has been reported to form a mixture of 7α- and 7β-allylic alcohols during the incubation of DHEA. researchgate.net

Colletotrichum lini : Research has indicated that C. lini can produce a 7α,15α-dihydroxy-DHEA product, demonstrating its capacity for 7α-hydroxylation. researchgate.net

Backusella lamprospora : This fungal strain can transform DHEA into 7α-hydroxy-DHEA, highlighting its potential for producing 7α-hydroxylated steroid intermediates. researchgate.net

Bacterial Strains in Androstenedione Metabolism

While fungi are extensively studied for steroid hydroxylation, bacteria also represent a significant source of novel biocatalysts. nih.gov Bacterial steroid hydroxylases, particularly cytochrome P450 enzymes, are involved in the catabolism of steroids and can be harnessed for synthetic purposes. nih.gov

For example, CYP106A family P450s found in Bacillus species are known to hydroxylate various steroidal compounds at multiple positions, including 7α and 7β. asm.org The degradation of steroids in bacteria is a key metabolic process, and the initial hydroxylation steps are crucial for breaking down the steroid ring structure. nih.gov Research into bacterial P450s, such as those from Streptomyces species, continues to uncover enzymes with high regio- and stereospecificity for steroid hydroxylation, which can be optimized through protein engineering. nih.gov

Regio- and Stereospecificity of Microbial Hydroxylation

A hallmark of microbial steroid biotransformation is the high degree of regio- and stereospecificity, which is challenging to achieve through conventional chemical synthesis. nih.gov The specific position and orientation (α or β) of the introduced hydroxyl group are determined by the unique three-dimensional structure of the enzyme's active site. nih.govasm.org

Different microorganisms exhibit distinct patterns of hydroxylation on the androst-4-ene-3,17-dione molecule.

Neurospora crassa shows broad activity, hydroxylating at the C-6β, C-7α, C-9α, and C-14α positions. nih.gov

Isaria fumosorosea is highly specific, yielding 7α-OH-AD as the main product. researchgate.net

Aspergillus species can hydroxylate at the 11α, 7β, 15α, and 15β positions, depending on the strain. nih.govresearchgate.net

Bacterial enzymes like CYP106A2 from Bacillus megaterium primarily hydroxylate at the 15β-position but can also target the 11α-, 6β-, and 9α- positions as side reactions. nih.gov

This specificity arises from how the steroid substrate docks within the enzyme's catalytic pocket, exposing a particular carbon atom to the reactive oxygen species for hydroxylation. researchgate.net The development of P450 enzyme variants through directed evolution has further enabled the generation of biocatalysts with tailored regio- and stereoselectivity for specific hydroxylation reactions. researchgate.net

Optimization Strategies for Bioconversion Yields

Maximizing the production of 7α-hydroxyandrost-4-ene-3,17-dione requires careful optimization of the fermentation and bioconversion conditions. Key parameters that influence yield include the composition of the culture medium, pH, temperature, substrate concentration, and incubation time.

Research on Neurospora crassa has identified optimal conditions for producing 7α-OH-AD as a 6-day incubation at 25°C with a pH between 5.0 and 6.5. nih.gov The study also found that the maximum bioconversion efficiency was achieved with a substrate concentration of 3.5 mM, while concentrations above 7.0 mM inhibited the transformation completely. nih.gov

For other microbial transformations, such as the 11α-hydroxylation of AD by Aspergillus awamori, response surface methodology has been employed to optimize medium components. nih.gov This statistical approach revealed that carbon sources like dextrin (B1630399) and corn flour had significant positive effects on the conversion rate, which reached 84.0% under optimized conditions. nih.gov Another common strategy to improve yields involves enhancing the solubility of the hydrophobic steroid substrates in the aqueous fermentation medium through the use of co-solvents or cyclodextrins. researchgate.netnih.gov

In Vitro Studies of Microbial Enzyme Activities

To understand the fundamental mechanisms of hydroxylation, researchers isolate the responsible enzymes, typically cytochrome P450s, and study their activity in a cell-free (in vitro) system. nih.gov These studies allow for detailed characterization of the enzyme's kinetic properties, substrate specificity, and optimal reaction conditions without the complexities of the cellular environment.

An investigation into CYP154C7, a cytochrome P450 enzyme from Streptomyces sp. PAMC26508, characterized its steroid hydroxylating activity. nih.gov The enzyme displayed its highest activity at a temperature of 30°C and a pH range of 7.2–7.6. nih.gov Kinetic analysis using androstenedione as the substrate determined the Michaelis-Menten constant (Kₘ) to be 11.06 ± 1.903 μM and the maximum reaction velocity (Vₘₐₓ) to be 0.0062 ± 0.0002 sec⁻¹. nih.gov Such in vitro data are crucial for comparing the efficiency of different enzymes and for guiding protein engineering efforts to create more robust and effective biocatalysts for industrial applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| 7alpha-Hydroxyandrost-4-ene-3,17-dione |

| Androst-4-ene-3,17-dione (AD) |

| Dehydroepiandrosterone (DHEA) |

| 6beta,14alpha-dihydroxyandrost-4-en-3,17-dione |

| 6beta,9alpha-dihydroxyandrost-4-en-3,17-dione |

| 9alpha-hydroxyandrost-4-en-3,17-dione |

| 14alpha-hydroxyandrost-4-en-3,17-dione |

| Androst-4,6-dien-3,17-dione |

| 11alpha-hydroxyandrost-4-ene-3,17-dione |

| 7beta-hydroxy-AD |

| 14alpha-hydroxy-AD |

| Testosterone (B1683101) |

| 7α,15α-dihydroxy-DHEA |

| 7α-hydroxy-DHEA |

Metabolic Fates and Enzymatic Interactions of 7alpha Hydroxyandrost 4 Ene 3,17 Dione

Further Metabolic Transformations

Once formed, 7alpha-Hydroxyandrost-4-ene-3,17-dione is not an end-product but is subject to further metabolic processes. These transformations include both reductive and oxidative reactions that alter its structure and biological activity.

Reductive Metabolites and Pathways

The structure of this compound features two primary sites for reduction: the C17-ketone and the Δ4 double bond in the A-ring. These reductions are catalyzed by specific enzyme families.

Reduction at C17: The 17-keto group can be reduced to a 17β-hydroxyl group by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family, also known as 17-ketosteroid reductases (17-KSR). wikipedia.org This reaction would convert this compound into 7alpha,17beta-dihydroxyandrost-4-en-3-one. Enzymes like 17β-HSD type 1, which converts androstenedione (B190577) to testosterone (B1683101), are candidates for this transformation. nih.gov

Reduction of the A-ring: The Δ4 double bond is a target for aldo-keto reductases (AKRs). Specifically, steroid 5β-reductase (AKR1D1) catalyzes the NADPH-dependent reduction of the C4-C5 double bond in steroids with a Δ4-3-one structure. This action results in a 5β-reduced steroid with an A/B cis-ring junction. It is plausible that this compound is a substrate for AKR1D1, which would yield 7alpha-hydroxy-5beta-androstane-3,17-dione.

These reductive pathways are crucial for modifying the biological activity and clearance of the steroid.

Oxidative Products

Oxidation of this compound can also occur, primarily involving the newly introduced 7alpha-hydroxyl group. Studies on the metabolism of the related steroid dehydroepiandrosterone (B1670201) (DHEA) show that 7alpha-hydroxy-DHEA is a substrate for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme catalyzes the reversible oxidation of the 7alpha-hydroxyl group to a 7-keto group, forming an intermediary which can then be reduced to the 7beta-hydroxy epimer. nih.gov This suggests a key oxidative pathway for this compound is its conversion to 7-keto-androst-4-ene-3,17-dione, followed by potential reduction to 7beta-Hydroxyandrost-4-ene-3,17-dione. This interconversion between 7α- and 7β-epimers via a 7-oxo intermediate is a significant metabolic route. nih.gov

Interplay with Steroid-Modifying Enzymes

This compound interacts with several key enzyme families involved in steroidogenesis, acting as a substrate and, in some cases, a potential competitive inhibitor.

Influence on Hydroxylase Enzyme Activity and Specificity (e.g., Cytochrome P450s, 7alpha-Hydroxylases)

The formation of this compound is catalyzed by 7alpha-hydroxylases, a class of cytochrome P450 (CYP) enzymes. In various tissues, CYP7B1 is a prominent 7alpha-hydroxylase for steroids like DHEA. nih.govnih.gov While direct evidence is limited, it is a common biological paradigm that the product of an enzymatic reaction can exert feedback inhibition on the enzyme. Therefore, this compound could potentially modulate the activity of the CYP enzymes responsible for its own synthesis.

Furthermore, 7-hydroxylated steroids have been shown to interfere with the activity of other steroid-modifying enzymes. For example, 7alpha-hydroxy-DHEA competitively inhibits the oxidative activity of 11β-HSD1, an enzyme crucial for regenerating active cortisol from cortisone. nih.gov This suggests that this compound may have a similar inhibitory effect, thereby influencing local glucocorticoid levels.

Interactions with Oxidoreductases and Dehydrogenases (e.g., 17beta-Hydroxysteroid Dehydrogenases, Aldo-Keto Reductases)

This compound is a substrate for several oxidoreductases and dehydrogenases, which are pivotal in androgen and estrogen metabolism.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org AKR1C3 (also known as type 5 17β-HSD) is particularly important as it converts Δ4-androstene-3,17-dione to testosterone. nih.gov Given the structural similarity, this compound is a predicted substrate for AKR1C3, leading to the formation of its 17β-reduced, more active androgenic counterpart.

Aldo-Keto Reductases (AKRs): The human AKR1C subfamily (AKR1C1-AKR1C4) plays a significant role in steroid metabolism. nih.gov As mentioned, AKR1C3 functions as a 17β-HSD. AKR1C2 is a 3-ketosteroid reductase, and AKR1D1 is a 5β-reductase that acts on the Δ4-3-ketosteroid structure. nih.govmdpi.com this compound, possessing both a 17-keto group and a Δ4-3-one structure, is a likely substrate for these enzymes, leading to a variety of reduced metabolites.

11β-Hydroxysteroid Dehydrogenases (11β-HSDs): As previously noted, 11β-HSD1 is responsible for the inter-conversion of 7-hydroxylated DHEA metabolites. nih.gov This enzyme facilitates the oxidation of the 7α-hydroxyl group to a 7-keto group and the subsequent reduction to a 7β-hydroxyl group. nih.gov This interaction is a critical aspect of the compound's metabolism, controlling the ratio of its 7α- and 7β-epimers.

| Enzyme Family | Specific Enzyme (Example) | Predicted Reaction | Resulting Product |

|---|---|---|---|

| 17β-Hydroxysteroid Dehydrogenases | AKR1C3 (Type 5 17β-HSD) | Reduction of 17-keto group | 7alpha,17beta-dihydroxyandrost-4-en-3-one |

| Aldo-Keto Reductases | AKR1D1 (5β-reductase) | Reduction of C4-C5 double bond | 7alpha-hydroxy-5beta-androstane-3,17-dione |

| 11β-Hydroxysteroid Dehydrogenases | 11β-HSD Type 1 | Oxidation of 7α-hydroxyl group | 7-keto-androst-4-ene-3,17-dione |

Androst-4-ene-3,17-dione Monooxygenase-Catalyzed Reactions

Androst-4-ene-3,17-dione monooxygenase is an oxidoreductase that catalyzes a Baeyer-Villiger oxidation. It acts on androst-4-ene-3,17-dione, inserting an oxygen atom to form 3-oxo-13,17-secoandrost-4-ene-17,13alpha-lactone, a compound also known as testololactone. wikipedia.org This reaction is a part of androgen and estrogen metabolism. wikipedia.org There is currently no specific research detailing whether the presence of the 7alpha-hydroxyl group on the steroid backbone makes this compound a substrate, an inhibitor, or if it is unaffected by this particular enzyme. Further investigation is required to elucidate the interaction between this hydroxylated steroid and the Baeyer-Villiger monooxygenase pathway.

Hormonal and Cellular Regulation of Associated Enzymes in Research Models

The regulation of enzymes that metabolize steroids is a complex process influenced by hormonal signals and intricate cellular control systems. Research utilizing animal models, such as rats, has been instrumental in elucidating these mechanisms. The following sections detail the effects of hormonal interventions on the activity of hepatic enzymes involved in the metabolism of androst-4-ene-3,17-dione, the precursor to this compound.

Hypophysectomy and Estrogen Treatment Effects on Hepatic Hydroxylase Kinetics

The pituitary gland plays a crucial role in regulating the sex-dependent patterns of steroid metabolism in the liver. Studies involving the surgical removal of the pituitary gland (hypophysectomy) and the administration of estrogen have provided significant insights into the kinetics of hepatic hydroxylases, including the 7alpha-hydroxylase that acts on androst-4-ene-3,17-dione.

Conversely, the effects of hypophysectomy are much more pronounced in female rats. The removal of the pituitary in females leads to a "masculinization" of the hepatic steroid metabolism profile. nih.govnih.gov This change is characterized by alterations in the maximum reaction velocity (Vmax) of the involved enzymes, suggesting that a "feminizing factor" from the pituitary is responsible for maintaining the typical female pattern of liver metabolism. nih.govnih.gov

Estrogen treatment in male rats induces a "feminization" of hepatic androstenedione metabolism. nih.govnih.gov A time-course study of this effect reveals a biphasic response for certain enzymes. Initially, there is an increase in the activities of 17-hydroxy steroid oxidoreductase, 6beta-hydroxylase, and 16alpha-hydroxylase. This is followed by a decrease in their activities to levels typically observed in females. nih.govnih.gov This two-phase effect may be attributable to an initial direct impact via the hypothalamo-pituitary system. nih.govnih.gov

| Estrogen Treatment | Male | "Feminization" of metabolism | Biphasic effect on 17-hydroxy steroid oxidoreductase, 6beta- and 16alpha-hydroxylases |

Studies on Cellular Control Mechanisms for Steroid-Metabolizing Enzymes

The differential responses of various steroid-metabolizing enzymes to hormonal changes suggest the existence of distinct cellular control mechanisms for each enzyme. Research has shown a temporal dissociation in the effects of hypophysectomy and estrogen treatment on these enzymes. nih.govnih.gov This indicates that the regulatory pathways governing the expression and activity of enzymes like 5alpha-reductase and various hydroxylases are not uniform. nih.govnih.gov

The regulation of these enzymes is complex and involves multiple factors beyond just pituitary hormones. For instance, sex-specific patterns of growth hormone (GH) secretion are known to be significant regulators of certain hepatic cytochrome P450 enzymes involved in steroid metabolism. nih.gov The continuous secretion of GH in females versus the intermittent secretion in males can lead to different expression levels of specific steroid hydroxylases. nih.gov

Furthermore, thyroid hormone is another key regulator, acting both directly at a pretranslational level and indirectly by stimulating pituitary GH secretion. nih.gov The interplay of these hormonal signals creates a complex regulatory network that determines the specific profile of steroid-metabolizing enzymes in the liver. The observation that different enzymes respond at different rates to hormonal stimuli like estrogen treatment underscores the idea of separate and intricate cellular control mechanisms for these critical metabolic pathways. nih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Androst-4-ene-3,17-dione |

Chemical Synthesis and Derivatization Approaches for Research

Total Synthesis Methods of 7alpha-Hydroxyandrost-4-ene-3,17-dione

The chemical synthesis of 7α-Hydroxyandrost-4-ene-3,17-dione from common steroid precursors has been a subject of scientific investigation. One of the first reported convenient methods for its preparation starts from Androsta-4,6-diene-3,17-dione. nih.gov This synthetic route involves a two-step process that introduces the key 7α-hydroxyl group with good stereoselectivity.

The process begins with the epoxidation of the 6,7-double bond in Androsta-4,6-diene-3,17-dione to form the 6α,7α-epoxy derivative. This is a common strategy in steroid chemistry to activate the C7 position. The subsequent step is the reductive opening of the epoxide ring. The use of aluminum amalgam as the reducing agent has been shown to be effective for this transformation, yielding 7α-Hydroxyandrost-4-ene-3,17-dione. nih.gov This method was reported to be more efficient than using other reducing agents like chromous acetate (B1210297) for this specific reduction. nih.gov

Alternative synthetic approaches for introducing a 7α-hydroxyl group into a steroid nucleus have also been described for related compounds, which could theoretically be adapted. For instance, methods involving the oxidation of the C7 position to a 7-keto intermediate, followed by stereoselective reduction, are common. nih.gov The choice of reducing agent is critical for achieving the desired 7α-hydroxy stereochemistry. For example, in the synthesis of 7α-hydroxypregnenolone, lithium tri-sec-butylborohydride was used for the stereoselective reduction of the 7-ketone to the 7α-alcohol. nih.gov

Table 1: Overview of a Synthetic Route for 7α-Hydroxyandrost-4-ene-3,17-dione

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Androsta-4,6-diene-3,17-dione | Epoxidizing agent (e.g., m-CPBA) | 6α,7α-epoxy-androst-4-ene-3,17-dione | nih.gov |

Synthetic Analog Preparation for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of 7α-Hydroxyandrost-4-ene-3,17-dione, researchers synthesize analogs with systematic modifications to the core structure. These studies are crucial for identifying the structural features essential for biological activity and for developing new molecules with potentially enhanced or modified properties. Modifications can be made at various positions on the steroid skeleton.

Key areas for modification to probe SAR include:

The 7α-hydroxyl group: The orientation and nature of this group are likely critical for activity. Analogs could include the 7β-hydroxy epimer, a 7-keto derivative, or 7-alkoxy derivatives. The synthesis of the 7β-epimer can often be achieved by using a different reducing agent (e.g., sodium borohydride) on the 7-keto intermediate. nih.gov

The C17 ketone: This group can be reduced to a hydroxyl group to form a 7α-hydroxytestosterone analog. Further modifications, such as esterification or alkylation at the 17β-hydroxyl position, can also be explored.

The steroid nucleus: Introducing substituents, such as methyl groups at the C7 position (either α or β), has been a strategy used for other steroid hormones to explore how steric bulk in this region affects activity. acs.org Additionally, modifications to other parts of the steroid rings, such as the introduction of double bonds or other functional groups, could be investigated.

These synthetic analogs allow researchers to systematically evaluate how changes in stereochemistry, polarity, and steric bulk at different positions of the molecule impact its interaction with biological targets.

Derivatization for Analytical Characterization and Conjugate Synthesis

Chemical derivatization of 7α-Hydroxyandrost-4-ene-3,17-dione is essential for two primary research purposes: enhancing its detectability in analytical methods and preparing conjugates for immunological assays and other biological studies.

Derivatization for Analytical Characterization: The analysis of steroids in biological samples often requires derivatization to improve their analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov The polar hydroxyl and ketone groups of 7α-Hydroxyandrost-4-ene-3,17-dione make it non-volatile. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable moieties. researchgate.net

Common derivatization strategies applicable to this compound include:

Silylation: The 7α-hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The ketone groups at C3 and C17 can also be converted to TMS enol ethers. researchgate.net

Oximation: The ketone groups can be reacted with hydroxylamine (B1172632) or its derivatives (e.g., O-substituted hydroxylamines) to form oximes. google.com This is particularly useful for improving ionization in liquid chromatography-mass spectrometry (LC-MS).

Girard's Reagents: Reagents like Girard's Reagent P or T can be used to derivatize the ketone groups, introducing a pre-charged moiety that significantly enhances ionization efficiency for mass spectrometry. thermofisher.comnih.gov

Table 2: Common Derivatization Strategies for Analytical Characterization

| Functional Group | Derivatization Method | Reagent Example | Purpose |

|---|---|---|---|

| 7α-Hydroxyl | Silylation | BSTFA | Increase volatility for GC-MS |

| 3-Keto, 17-Keto | Oximation | Hydroxylamine HCl | Improve LC-MS ionization |

| 3-Keto, 17-Keto | Silylation (enol ether) | BSTFA | Increase volatility for GC-MS |

Conjugate Synthesis: For the development of immunoassays (e.g., ELISA) or for use in affinity chromatography, 7α-Hydroxyandrost-4-ene-3,17-dione needs to be covalently linked, or conjugated, to a larger carrier molecule, typically a protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). oup.comresearchgate.netnih.gov

The synthesis of these conjugates requires the introduction of a linker arm, usually a carboxylic acid group, onto the steroid molecule. This can be achieved by reacting one of the ketone groups (e.g., at C3 or C17) with a reagent like (O-carboxymethyl)hydroxylamine to form a carboxymethyloxime (CMO) derivative. researchgate.net The terminal carboxyl group of the linker can then be activated (e.g., using the mixed anhydride (B1165640) method with isobutyl chloroformate) and reacted with the amine groups on the surface of the carrier protein to form a stable amide bond. oup.comresearchgate.net The position of the linker is crucial, as it influences which parts of the steroid molecule are exposed for antibody recognition.

Analytical Methodologies for Research and Characterization of 7alpha Hydroxyandrost 4 Ene 3,17 Dione

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of steroids, enabling the separation of the target compound from a mixture of structurally similar metabolites. The choice between liquid and gas chromatography is dictated by the compound's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid hormones and their metabolites from various sources, including serum and urine. specac.comnih.gov Its application is crucial for the isolation and quantification of 7alpha-Hydroxyandrost-4-ene-3,17-dione. Due to the structural similarity among steroid isomers, achieving effective chromatographic separation is critical. oregonstate.edu

Reverse-phase HPLC is the most common modality used. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase usually consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a small amount of an acidifier like formic acid to improve peak shape. sci-hub.se Detection is commonly performed using a UV detector, as the α,β-unsaturated ketone chromophore in the A-ring of this compound absorbs UV light, typically in the range of 240-254 nm. sci-hub.semdpi.com

For quantitative analysis, a calibration curve is constructed using certified reference standards. The method's accuracy and precision are validated to ensure reliable measurements, with inter-assay precision often required to be below 15% CV. nih.gov

Table 1: Typical HPLC Parameters for Steroid Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Provides effective separation of structurally similar steroids based on polarity. oregonstate.edunih.gov |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile with 0.1% Formic Acid | Allows for the elution of a wide range of steroids with varying polarities. Formic acid aids in protonation and improves peak symmetry. sci-hub.se |

| Flow Rate | 0.5 - 1.2 mL/min | Optimized to balance separation efficiency and analysis time. sci-hub.se |

| Detection | UV at ~240-254 nm | The α,β-unsaturated ketone in Ring A of the steroid provides a chromophore suitable for UV detection. sci-hub.semdpi.com |

| Temperature | Ambient or controlled (e.g., 40 °C) | Temperature control ensures reproducible retention times. |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for steroid profiling. However, steroids like this compound are not sufficiently volatile or thermally stable to be analyzed directly by GC. nih.govresearchgate.net Their polar functional groups (hydroxyl and ketone) would cause poor chromatographic performance and thermal degradation in the hot injector and column.

Therefore, chemical derivatization is a mandatory step prior to GC analysis. nih.govresearchgate.net This process replaces the active protons on the hydroxyl and ketone groups with nonpolar, thermally stable moieties, increasing the compound's volatility. A common two-step derivatization procedure involves:

Methoximation: The ketone groups at positions C3 and C17 are converted to methoximes using a reagent like methoxyamine hydrochloride. This step prevents the formation of multiple enol isomers at high temperatures. mdpi.comdiva-portal.org

Silylation: The hydroxyl group at C7 is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netmdpi.com

The resulting methoxime-TMS derivative is volatile and stable, allowing for excellent separation on a low-polarity capillary column (e.g., OV-1, OV-17) and subsequent detection by MS. nih.govcore.ac.uk

Table 2: Derivatization Process for GC-MS Analysis

| Step | Reagent(s) | Target Functional Group(s) | Purpose |

|---|---|---|---|

| 1. Methoximation | Methoxyamine HCl in Pyridine | C3 and C17 Ketones | Stabilizes ketone groups, prevents enolization, and increases volatility. diva-portal.org |

| 2. Silylation | MSTFA or BSTFA with a catalyst (e.g., TMCS) | C7-alpha Hydroxyl | Replaces the polar hydroxyl proton with a nonpolar, thermally stable TMS group, significantly increasing volatility. researchgate.netmdpi.com |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity of an isolated compound and elucidating its precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including steroids. Complete assignments of proton (¹H) and carbon-¹³ (¹³C) NMR spectra are achieved through a combination of one-dimensional and two-dimensional experiments. nih.gov

For this compound, key diagnostic signals in the ¹H NMR spectrum would include:

A singlet or narrow multiplet for the vinylic proton at C4, typically found downfield (~5.7-5.8 ppm).

A signal for the proton at C7, whose chemical shift and coupling pattern would confirm the alpha (axial) orientation of the hydroxyl group.

Distinct singlets for the two angular methyl groups at C18 and C19.

The ¹³C NMR spectrum provides information on all 19 carbon atoms in the steroid skeleton. oregonstate.edu Diagnostic peaks would include:

Signals for the two carbonyl carbons (C3 and C17) in the range of 200-220 ppm.

Signals for the olefinic carbons (C4 and C5) around 125-170 ppm.

A signal for the C7 carbon bearing the hydroxyl group, shifted downfield to approximately 65-75 ppm.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and their directly attached carbons, and across multiple bonds, respectively, allowing for unambiguous assignment of the entire structure. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Positions

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C3 | - | ~200 | Ketone carbonyl carbon. oregonstate.edu |

| C4 | ~5.75 (s) | ~124 | Vinylic proton and carbon of the α,β-unsaturated system. |

| C5 | - | ~171 | Quaternary vinylic carbon. |

| C7 | Multiplet | ~65-75 | Carbon bearing the hydroxyl group. |

| C17 | - | ~220 | Ketone carbonyl carbon in the five-membered ring. oregonstate.edu |

| C18 | Singlet | ~14 | Angular methyl group. |

| C19 | Singlet | ~17 | Angular methyl group. |

(Note: Predicted values are based on data for structurally similar androstane (B1237026) steroids.)

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the detection and quantification of steroids in complex biological fluids. nih.gov Electrospray ionization (ESI) is the most common ionization technique used for these analyses. researchgate.net

In a typical LC-MS/MS experiment, the parent ion of this compound (molecular weight: 302.4 g/mol ) would be selected in the first quadrupole. The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 303.2. This parent ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides high specificity.

The fragmentation pattern is characteristic of the steroid structure. For this compound, key fragmentations would involve the neutral loss of water molecules from the hydroxyl group. sci-hub.se

[M+H - H₂O]⁺: m/z 285.2

[M+H - 2H₂O]⁺: m/z 267.2 (if a second dehydration occurs)

Further fragmentation involves cleavage of the steroid's D-ring and other parts of the carbon skeleton, providing diagnostic ions for confirmation. sci-hub.se

Table 4: Expected LC-MS/MS Transitions for this compound

| Parent Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Fragmentation Event |

|---|---|---|

| 303.2 | 285.2 | Neutral loss of one water molecule (H₂O) |

| 303.2 | 267.2 | Neutral loss of two water molecules (2H₂O) |

| 303.2 | Various | Cleavage of the steroid ring structure |

(Note: Values are based on the monoisotopic mass and common fragmentation pathways for hydroxylated steroids.)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu An IR spectrum is generated by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies.

For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its main functional groups:

O-H Stretch: A strong, broad absorption band in the region of 3200-3550 cm⁻¹ indicates the presence of the hydroxyl group. specac.com

C=O Stretch: A strong, sharp absorption around 1740 cm⁻¹ is characteristic of the ketone in the five-membered D-ring (C17). A separate, strong absorption around 1665 cm⁻¹ corresponds to the conjugated ketone at C3. researchgate.net

C=C Stretch: An absorption in the 1600-1620 cm⁻¹ region is due to the carbon-carbon double bond in the A-ring. researchgate.net

C-H Stretch: Absorptions just below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the steroid skeleton.

These characteristic peaks provide a molecular "fingerprint" that can help confirm the identity of the compound. specac.comupi.edu

Table 5: Characteristic FTIR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

|---|---|---|---|

| Alcohol | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Ketone (Ring D) | C=O Stretch | ~1740 | Strong, Sharp |

| Conjugated Ketone (Ring A) | C=O Stretch | ~1665 | Strong, Sharp |

| Alkene | C=C Stretch | ~1615 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

(Note: Wavenumbers are approximate and can vary based on the sample state and molecular environment.)

Isotopic Labeling and Tracing Techniques in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. nih.govnih.gov By replacing one or more atoms of a molecule with their stable isotope (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13), researchers can track the compound and its metabolites through complex biochemical pathways. nih.govprinceton.edu This approach is invaluable for elucidating metabolic networks, determining rates of synthesis and degradation, and accurately quantifying metabolites. nih.gov

In the context of steroid research, stable isotope-labeled analogues are essential for in vivo and in vitro studies. nih.gov For instance, the metabolism of labeled 7alpha-hydroxy-4-cholesten-3-one (B24208) has been studied in human subjects to investigate the formation of bile acids. nih.gov While specific studies detailing the metabolic tracing of this compound using this technique are not prevalent in the reviewed literature, the established principles are directly applicable.

The process would involve the chemical synthesis of an isotopically labeled version of this compound, for example, by introducing deuterium atoms at non-exchangeable positions on the steroid skeleton. nih.govunimi.it The synthesis of deuterated standards for related 7-oxygenated steroids, such as 7α-hydroxy-DHEA, has been successfully reported, often involving the reduction of a ketone group with a deuterated reducing agent like sodium borodeuteride (NaBD₄). nih.gov A similar synthetic strategy could be envisioned for producing deuterated this compound.

Once the labeled compound is introduced into a biological system (e.g., cell culture or an animal model), samples can be collected over time. youtube.com Analytical techniques, primarily mass spectrometry, are then used to detect the labeled compound and any metabolites that have incorporated the isotopic label. nih.gov This allows for unambiguous identification of metabolic products directly derived from the administered precursor, helping to map its specific metabolic pathways.

Furthermore, these labeled compounds serve as ideal internal standards for quantitative analysis using isotope dilution mass spectrometry. nih.govunimi.it By adding a known amount of the stable isotope-labeled standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise quantification of the naturally occurring (unlabeled) analyte. nih.govnih.gov This method overcomes common issues in mass spectrometry such as ion suppression and matrix effects. nih.gov

Development of Robust Steroid Profiling Methodologies in Research Settings

The simultaneous measurement of a wide range of steroid hormones and their metabolites, known as steroid profiling, provides a comprehensive snapshot of the steroidogenic landscape. This is more informative than measuring a single hormone for understanding endocrine function and dysfunction. mdpi.com The development of robust, high-throughput analytical methods has been a major focus in endocrine research.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for steroid analysis, largely replacing less specific immunoassays. mdpi.combioscientifica.combioscientifica.com LC-tandem mass spectrometry (LC-MS/MS) is the most widely used platform due to its superior sensitivity, specificity, and ability to multiplex, allowing for the quantification of dozens of steroids in a single run. bioscientifica.combioscientifica.com

The development of a typical LC-MS/MS method for steroid profiling, which would be applicable to this compound, involves several key steps:

Sample Preparation: Steroids are extracted from the biological matrix (e.g., plasma, urine, tissue homogenates) to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). bioscientifica.comnih.gov

Chromatographic Separation: The extracted steroids are separated using an LC system, typically with a reversed-phase column (e.g., C18). nih.govendocrine-abstracts.org A gradient elution with a mobile phase, often consisting of water and an organic solvent like methanol or acetonitrile with additives like ammonium (B1175870) fluoride (B91410) or formic acid, is used to resolve the different steroids based on their physicochemical properties. nih.govendocrine-abstracts.org

Ionization and Mass Spectrometric Detection: The separated steroids are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then detected by the mass spectrometer. mdpi.com The instrument is usually operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.com

Numerous multi-steroid panels have been developed and validated that include androstenedione (B190577) (the parent compound of this compound) and its various hydroxylated and downstream metabolites. nih.govendocrine-abstracts.orgmdpi.com For example, methods have been established to simultaneously measure androgens such as testosterone (B1683101), dihydrotestosterone (B1667394), androstenedione, and 11-oxygenated androgens like 11β-hydroxyandrostenedione and 11-ketotestosterone. nih.govmdpi.com These methods demonstrate excellent performance characteristics, as shown in the table below.

Table 1: Example of LC-MS/MS Method Validation Parameters for Steroid Profiling

This table presents typical performance characteristics for a multi-steroid LC-MS/MS assay, adapted from published research on 11-oxygenated androgens. These values illustrate the robustness of modern steroid profiling methods.

| Analyte | Inter-assay CV (%) | Intra-assay CV (%) | Mean Recovery (%) |

| 11β-hydroxyandrostenedione (11-OHA4) | 2 - 7 | 2 - 7 | 100 - 114 |

| 11-ketotestosterone (11-KT) | 2 - 15 | 2 - 15 | 85 - 105 |

| 11-ketoandrostenedione (11-KA4) | 2 - 13 | 2 - 13 | 102 - 115 |

| 11β-hydroxytestosterone (11-OHT) | 2 - 10 | 2 - 10 | 99 - 117 |

| CV: Coefficient of Variation. Data adapted from a study on the inclusion of 11-oxygenated androgens in a clinical routine LC-MS/MS setup. nih.gov |

These robust profiling methodologies are crucial for research settings, enabling detailed investigation into the metabolic pathways of steroids like this compound and their roles in various physiological and pathological states. nih.gov

Advanced Research Directions and Academic Applications

Elucidation of Specific Enzyme Mechanisms and Substrate Selectivity

The formation of 7α-Hydroxyandrost-4-ene-3,17-dione is a highly specific enzymatic reaction, the study of which provides deep insights into the mechanisms and substrate preferences of steroid hydroxylases.

In mammalian systems, particularly in rat hepatic microsomes, the 7α-hydroxylation of androstenedione (B190577) is catalyzed by at least two distinct cytochrome P450 enzymes: P-450 3 (a testosterone (B1683101) 7α-hydroxylase) and P-450 RLM2 (a testosterone 15α-hydroxylase). nih.govnih.gov While these enzymes are 88% identical in their primary structure, they exhibit different catalytic efficiencies and regioselectivities. nih.gov Research has shown that P-450 RLM2 can catalyze the 7α-hydroxylation of androstenedione at a significantly higher rate (turnover of 21 nmol/min/nmol P-450) compared to P-450 3 (7 nmol/min/nmol P-450). nih.govnih.gov However, P-450 3 demonstrates much higher specificity for the 7α-position, with this reaction accounting for 95-97% of its total activity on the substrate. nih.govnih.gov In contrast, P-450 RLM2 metabolizes androstenedione at multiple sites. nih.govnih.gov These findings highlight that multiple enzymes can contribute to the formation of this metabolite and that its synthesis is not a specific marker for a single enzyme. nih.govnih.gov

In humans, the key enzyme responsible for the 7α-hydroxylation of various steroids, including precursors like dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone (B344588), is CYP7B1. wikipedia.orgresearchgate.net Studies on purified CYP7B1 have defined its substrate requirements, which include a hydroxyl group at C3 and a polar group at C17. researchgate.net The enzyme is widely expressed in tissues such as the brain, liver, and kidney. wikipedia.org

Fungal systems also offer unique insights. A novel steroid 7-hydroxylase (P450cur) was identified in the fungus Curvularia sp. This enzyme, when expressed in Pichia pastoris yeast, was found to catalyze the 7α-hydroxylation of 1-dehydrotestosterone, while primarily performing 7β-hydroxylation on other androstane (B1237026) steroids like androstadienedione (ADD) and DHEA. nih.gov

Table 1: Comparison of Enzymes Catalyzing 7α-Hydroxylation of Androstenedione

| Enzyme | Organism/System | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| P-450 3 (CYP2A1) | Rat Hepatic Microsomes | Androstenedione, Testosterone | High specificity for 7α-hydroxylation (95-97% of activity). Lower turnover rate compared to P-450 RLM2. | nih.gov, nih.gov |

| P-450 RLM2 (CYP2A2) | Rat Hepatic Microsomes | Androstenedione, Testosterone | High turnover rate for androstenedione 7α-hydroxylation (21 min⁻¹). Lower specificity, metabolizes at multiple sites. | nih.gov, nih.gov |

| CYP7B1 | Human | DHEA, Pregnenolone, Oxysterols | Key 7α-hydroxylase in extrahepatic tissues. Implicated in neurosteroid metabolism and sex hormone synthesis. | researchgate.net, wikipedia.org |

| P450cur | Curvularia sp. (fungus) | 1-dehydrotestosterone, ADD, DHEA | Primarily catalyzes 7β-hydroxylation but shows 7α-hydroxylase activity towards specific substrates like 1-dehydrotestosterone. | nih.gov |

Investigation of Steroid Metabolism in Diverse Biological Systems (e.g., Fungi, Bacteria, Mammalian Tissues)

The investigation of 7α-Hydroxyandrost-4-ene-3,17-dione across different biological kingdoms reveals the diverse strategies organisms employ for steroid modification.

Fungi: Filamentous fungi are particularly adept at hydroxylating steroids at various positions. A broad screening of over forty Ascomycota and Zygomycota fungal strains demonstrated their capability to produce valuable 7α-, 7β-, 11α-, and 14α-hydroxylated derivatives of androstenedione (AD) and androstadienedione (ADD). sci-hub.ru The ascomycete strain Curvularia sp. VKM F-3040 was specifically identified for its ability to catalyze both 7β- and 7α-hydroxylation of androstenedione. nih.gov Such microorganisms are valuable biocatalysts for producing specific steroid derivatives that are challenging to synthesize chemically.

Bacteria: Bacterial systems, especially those from the genus Streptomyces, are known for their cytochrome P450 enzymes that can hydroxylate steroids. For instance, CYP154C2 from Streptomyces avermitilis has been shown to catalyze the 2α-hydroxylation of androstenedione. researchgate.net While direct 7α-hydroxylation of androstenedione by bacteria is a subject of ongoing research, the gut microbiota plays a crucial role in bile acid metabolism through 7α-dehydroxylation, a reverse process that underscores the importance of the 7-hydroxy position in steroid biotransformation. nih.govfrontiersin.org

Mammalian Tissues: In mammals, the liver is a primary site of steroid metabolism. As detailed previously, rat liver microsomes utilize P-450 3 and P-450 RLM2 for androstenedione 7α-hydroxylation. nih.govnih.gov In humans, CYP7B1 is a widely expressed enzyme found in the liver, brain, kidney, and prostate, where it metabolizes sex hormone precursors and oxysterols, thereby regulating their local concentrations and activity. wikipedia.orgnih.gov The presence of 7α-hydroxylated steroids in various tissues points to their role in local, or intracrine, hormone regulation.

Biocatalytic Synthesis of Value-Added Steroid Intermediates for Research

7α-Hydroxyandrost-4-ene-3,17-dione and related 7-hydroxylated steroids are not just metabolic endpoints but also valuable precursors for the synthesis of other important molecules.

The microbial hydroxylation of readily available steroid precursors like androstenedione is a cornerstone of producing high-value steroid intermediates for the pharmaceutical industry. For example, 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD) is a crucial intermediate for manufacturing glucocorticoid drugs, and its production is achieved through microbial biotransformation of phytosterols. nih.govsci-hub.box Similarly, 7-hydroxylated androstane steroids are of significant interest as key intermediates in the synthesis of chenodeoxycholic and ursodeoxycholic acids, which have therapeutic applications. nih.gov

The identification of novel fungal enzymes, such as the 7-hydroxylase from Curvularia sp., opens avenues for the selective and efficient synthesis of 7-hydroxysteroids using recombinant microbial strains. nih.gov This biocatalytic approach avoids the harsh reagents and complex purification steps often associated with chemical synthesis, offering a greener and more specific manufacturing route for research-grade and pharmaceutical steroid intermediates.

Insights into Steroid Biochemistry and Hormone Regulation Mechanisms

The study of 7α-Hydroxyandrost-4-ene-3,17-dione provides critical insights into the complex mechanisms of hormone regulation, particularly androgen signaling. Androgens like testosterone and dihydrotestosterone (B1667394) exert their effects by binding to the androgen receptor (AR). mdpi.comoaepublish.com The local concentration of these active hormones is tightly controlled by a balance of synthesis and inactivation pathways.

Research indicates that the enzyme CYP7B1 plays a significant role in modulating androgenic responses. nih.gov By hydroxylating active androgens or their precursors at the 7α-position, CYP7B1 can convert them into metabolites with significantly lower affinity for the androgen receptor. nih.govdaneshyari.com For example, studies using androgen response element (ARE) reporter systems have shown that CYP7B1-formed metabolites lead to substantially lower AR activation compared to their parent substrates. nih.govdaneshyari.com This suggests that the 7α-hydroxylation pathway, leading to the formation of compounds like 7α-Hydroxyandrost-4-ene-3,17-dione, serves as a mechanism to attenuate or terminate androgenic signals within specific tissues. nih.gov This process of "metabolic inactivation" is a key aspect of intracrine hormone regulation, ensuring that hormone signaling is appropriately controlled at the cellular level. nih.gov

Application in Experimental Models for Steroid Pathway Perturbation Studies

7α-Hydroxyandrost-4-ene-3,17-dione and the enzymes that produce it are valuable tools in experimental models designed to study and perturb steroid metabolic pathways.

Cell-based assays are frequently used to investigate the effects of specific steroids on hormone receptor activity. For instance, CYP7B1 substrates and their 7α-hydroxylated products are used in studies with various cell lines, such as human embryonic kidney (HEK293) cells and prostate cancer cells, transfected with androgen receptor and reporter gene constructs. nih.govdaneshyari.com These models allow researchers to directly compare the androgenic potential of a steroid before and after 7α-hydroxylation, thereby quantifying the impact of this metabolic step. Such experiments have demonstrated that the cellular response to steroids can be highly cell-line-specific, highlighting the complex interplay between metabolic enzymes and receptor signaling pathways in different tissues. nih.gov

Furthermore, studying the accumulation of specific hydroxylated metabolites can serve as a biomarker for the activity of certain metabolic pathways. In doping control, for example, minor metabolites like 6α-hydroxy-androstenedione are monitored to detect steroid abuse. nih.gov Similarly, in experimental settings, measuring the levels of 7α-Hydroxyandrost-4-ene-3,17-dione can provide a proxy for CYP7B1 activity, allowing researchers to study how this pathway is affected by genetic modifications, disease states, or exposure to various compounds. The use of related compounds like 7α-hydroxy-4-cholesten-3-one in cell viability assays also helps to understand the potential cytotoxic effects of accumulated steroid intermediates when metabolic pathways are disrupted. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.